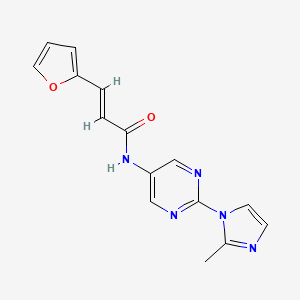

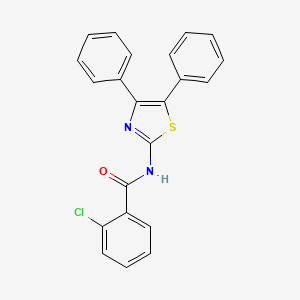

(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Compounds structurally related to "(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acrylamide" have been synthesized and evaluated for their antiprotozoal activities. For instance, derivatives have shown potent in vitro activities against T. b. rhodesiense and P. falciparum, the causative agents of sleeping sickness and malaria, respectively. These compounds exhibit strong DNA affinities, suggesting their mechanism of action could involve interaction with the protozoan DNA. Notably, certain diamidines derived from these structural frameworks have demonstrated excellent in vivo activity in animal models, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

Synthetic Methodologies and Reactivity

Research into the reactivity and synthetic applications of compounds containing the furan and imidazole moieties, similar to the compound of interest, has led to the development of novel synthetic routes and methodologies. These studies have expanded the toolkit available for constructing complex heterocyclic structures, which are often found in biologically active molecules. The synthesis of new series of heterocycles, including pyrazole and imidazole derivatives, underscores the versatility of these compounds in organic synthesis, providing a foundation for developing new chemical entities (El’chaninov et al., 2014; El’chaninov et al., 2017).

Antimicrobial Activity

Further extending the utility of such compounds, research has focused on evaluating their antimicrobial properties. Synthesized derivatives have been screened for antimicrobial activity, revealing that certain compounds exhibit significant inhibitory effects against various microbial strains. This line of research not only highlights the potential therapeutic applications of these compounds but also contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Idhayadhulla et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of (E)-2-cyano-3-(furan-2-yl)acrylamide derivatives, using marine and terrestrial fungi for the ene-reduction of acrylamide to propanamide, illustrates the compound's role in exploring green chemistry principles and the synthesis of optically active compounds. Such studies not only contribute to the development of environmentally friendly synthetic strategies but also advance the understanding of fungal biocatalysis in organic chemistry (Jimenez et al., 2019).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-11-16-6-7-20(11)15-17-9-12(10-18-15)19-14(21)5-4-13-3-2-8-22-13/h2-10H,1H3,(H,19,21)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNVUJLQGVZAHI-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B2800779.png)

![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2800784.png)

![2-(4-Methoxy-3-methylphenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2800785.png)

![3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2800792.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2800793.png)

![N,N-diethyl-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2800795.png)

![Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2800797.png)